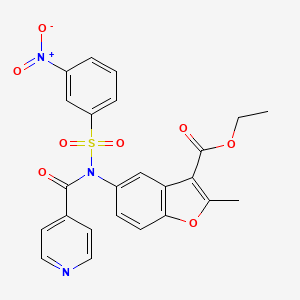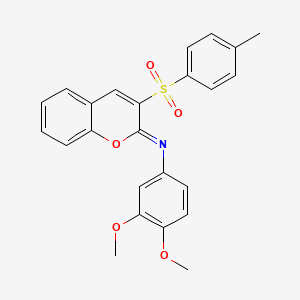
Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate, also known as M4E, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C25H23N3O5.
Scientific Research Applications
Electropolymerization and Material Properties
One study explored the electropolymerization and electrocopolymerization of aromatic pyrrole derivatives, including those with methyl groups and carbazolyl groups, to enhance the properties of poly(pyrrole) layers. These derivatives were deposited as self-assembled monolayers on gold, leading to improved surface structures and conductivity in the resulting films (Schneider et al., 2017).
Novel Syntheses of Heterocycles
Another study focused on the novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, a complex heterocyclic structure. This synthesis involved a four-step process starting with 1H-pyrrole-2-carbaldehyde and incorporating methyl or ethyl bromoacetate, leading to the formation of various methyl benzoate derivatives through a Dieckmann condensation (Koriatopoulou et al., 2008).
Antimicrobial Applications
Additionally, certain novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranyl coumarin derivatives, synthesized from benzoate precursors, were evaluated for their antibacterial activity, showing promising results against various bacterial strains (El-Haggar et al., 2015).
Supramolecular Chemistry
Research into the construction of diverse Ag(I) complexes using asymmetric pyridyl and pyrimidyl amide ligands, including methyl-4-(pyridin-2-ylcarbamoyl)benzoate derivatives, revealed the roles of Ag⋯Ag and π–π interactions in forming supramolecular structures. This study underscores the compound's potential in developing novel materials with specific electronic or structural properties (Hsiao et al., 2012).
Corrosion Inhibition
In the field of corrosion science, a Schiff base derivative with pyridine rings exhibited significant inhibition of mild steel corrosion in acidic media, demonstrating the potential application of related compounds in protecting metals from corrosion. This study combined experimental techniques with computational methods to elucidate the inhibition mechanism (Ji et al., 2016).
properties
IUPAC Name |
methyl 4-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-19(25)15-6-4-14(5-7-15)18(24)21-12-13-8-9-20-16(11-13)22-10-2-3-17(22)23/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUHUIRPGPBDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

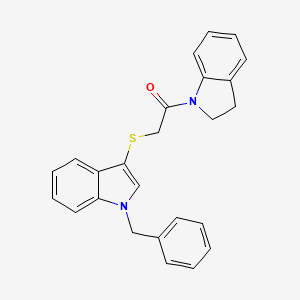
![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)
![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)
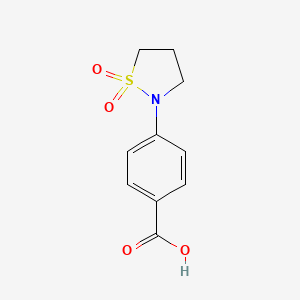
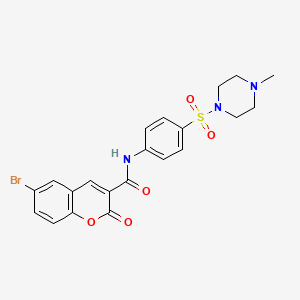

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)
